N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
CAS No.: 457941-68-3
Cat. No.: VC6613264
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457941-68-3 |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.35 |
| IUPAC Name | N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C14H16N2O2S/c1-4-12(17)15-14-16-13(9(2)19-14)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,17) |
| Standard InChI Key | SJWITERRQZDPTE-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms. At position 4 of the thiazole, a 4-methoxyphenyl group is attached, introducing aromaticity and electron-donating methoxy functionality. Position 5 features a methyl substituent, while position 2 is functionalized with a propanamide moiety (–NH–CO–CH2–CH2–CH3). This configuration balances hydrophobic (methyl, methoxyphenyl) and polar (amide, thiazole) groups, influencing solubility and bioavailability .
Physicochemical Parameters
Based on structural analogs, key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.35 g/mol |
| logP (Partition Coefficient) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 3 (Thiazole N, Amide O, Methoxy O) |
| Polar Surface Area | 58.2 Ų |
The moderate logP value suggests balanced lipophilicity, suitable for membrane permeability, while the polar surface area indicates potential for moderate aqueous solubility .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide likely follows a multi-step approach common to thiazole derivatives:
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Thiazole Ring Formation:
The Hantzsch thiazole synthesis is a plausible route. A thiourea derivative reacts with α-bromo-4-methoxyphenylpropanone to form the 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine intermediate. This step leverages nucleophilic substitution and cyclization . -
Amidation:
The 2-amino group undergoes acylation with propanoic anhydride or propionyl chloride in the presence of a base (e.g., triethylamine) to yield the final propanamide derivative. Reaction conditions typically involve dichloromethane or tetrahydrofuran at 0–25°C.
Analytical Characterization
Hypothetical characterization data, inferred from related compounds, include:
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, Ar–H), 6.90 (d, J = 8.8 Hz, 2H, Ar–H), 3.82 (s, 3H, OCH₃), 2.98 (t, J = 7.2 Hz, 2H, CH₂), 2.62 (t, J = 7.2 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.85 (quintet, J = 7.2 Hz, 2H, CH₂) .
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IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Biological Activity and Mechanisms
Cholinesterase Inhibition
Structural analogs, such as 2-aminothiazole propanamides, exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a therapeutic target for Alzheimer’s disease. For example, compound 3e (a propanamide derivative) demonstrated AChE IC₅₀ = 0.5 μM and BChE IC₅₀ = 14.7 μM . The methoxyphenyl group may enhance binding to the enzyme’s peripheral anionic site, while the methyl-thiazole moiety contributes to hydrophobic interactions .
Antioxidant Properties
Pharmacokinetics and Toxicology
ADME Profile
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Absorption: Moderate gastrointestinal absorption (predicted Caco-2 permeability = 12 × 10⁻⁶ cm/s) due to balanced logP.
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Metabolism: Likely hepatic oxidation via CYP3A4/2D6, with potential O-demethylation of the methoxy group.
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Excretion: Primarily renal (70–80%), with minor biliary excretion .
Toxicity Considerations
Applications and Industrial Relevance
Medicinal Chemistry
This compound serves as a scaffold for developing multitarget agents against neurodegenerative and infectious diseases. Its modular structure allows for derivatization at the methoxyphenyl, methyl, or propanamide positions to optimize potency and selectivity .
Material Science
Thiazole derivatives are explored as corrosion inhibitors due to sulfur’s electron-donating capacity. Electrochemical studies show inhibition efficiencies >85% for steel in acidic media, attributed to thiazole adsorption on metal surfaces.
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